molecular formula C6H9ClN2OS B8516154 3-(Thiazol-2-yl)oxetan-3-amine hydrochloride

3-(Thiazol-2-yl)oxetan-3-amine hydrochloride

Cat. No.: B8516154
M. Wt: 192.67 g/mol
InChI Key: ZGZIUVDIBNRGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiazol-2-yl)oxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2OS and its molecular weight is 192.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9ClN2OS

Molecular Weight

192.67 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C6H8N2OS.ClH/c7-6(3-9-4-6)5-8-1-2-10-5;/h1-2H,3-4,7H2;1H

InChI Key

ZGZIUVDIBNRGES-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC=CS2)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4.0 M solution of hydrochloric acid (117 μL, 467 μmol) in dioxane was added to a solution of 2-methyl-propane-2-sulfinic acid (3-thiazol-2-yl-oxetan-3-yl)-amide (Example 281a) (81 mg, 311 μmol) in methanol (0.5 mL) at 0° C. The mixture was stirred at 0° C. for 5 min before the solvents were removed under reduced pressure. The resulting white solid was triturated with diethyl ether and filtered off. The solid was further washed with diethyl ether and dried under high vacuum to yield the title compound (42 mg, 70%) as a white solid. MS (EI): m/e=157.1 [M+H]+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
117 μL
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.